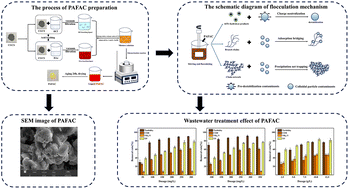Coal gasification crude slag based complex flocculants by two-step acid leaching process: synthesis, flocculation and mechanisms
RSC Advances Pub Date: 2024-01-16 DOI: 10.1039/D3RA07232K
Abstract
Coal gasification crude slag (CGCS) is the side-product of the coal gasification process, and its effective utilization has attracted great attention. A novel flocculant of poly-aluminum-ferric-acetate-chloride (PAFAC) was synthesized based on the recovery of CGCS by a two-step acid leaching process, namely HCl-acid leaching and HAc-acid leaching, which was optimized by an acid leaching liquor volume ratio of HCl to HAc of 3 : 2, polymerization pH of 3.5, and reaction temperature and time of 70 °C and 3.0 h, respectively. The performance of PAFAC was further evaluated by kaolin simulated wastewater, domestic sewage, river water, and aquaculture wastewater. The results revealed that PAFAC was feasible for the removal of turbidity, chemical oxygen demand (COD) and total phosphorus (TP). Moreover, PAFAC was characterized by X-ray Diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), X-ray fluorescence spectrometry (XRF) and scanning electron microscopy (SEM), which proved that PAFAC was a kind of amorphous polyionic composite. Additionally, the acid leaching kinetics and flocculation mechanisms were further investigated. It was found that the acid leaching process was followed by the unreacted shrinkage core model, and the flocculation process was dominated by charge neutralization, adsorption bridging and precipitation net trapping. The work is expected to develop a new method for the safe disposal of CGCS and provide a novel way for the preparation of Fe–Al composite flocculants, especially, offering a potential strategy for the promotion of the additional value of the coal chemical industry.


Recommended Literature
- [1] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [2] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [3] Terpene dispersion energy donor ligands in borane complexes†
- [4] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [5] Progress in the mechanical modulation of cell functions in tissue engineering
- [6] Room-temperature luminescence of tervalent chromium complexes
- [7] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [8] Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+†
- [9] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [10] Reviews of books

Journal Name:RSC Advances
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 14132-51-5
-
CAS no.: 131159-39-2









